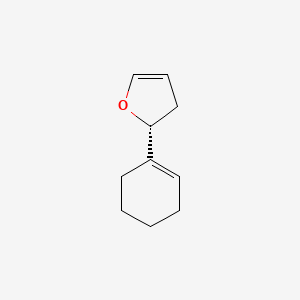

(2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran |

InChI |

InChI=1S/C10H14O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h4-5,8,10H,1-3,6-7H2/t10-/m1/s1 |

InChI Key |

LWFZZBAVCMSKLB-SNVBAGLBSA-N |

Isomeric SMILES |

C1CCC(=CC1)[C@H]2CC=CO2 |

Canonical SMILES |

C1CCC(=CC1)C2CC=CO2 |

Origin of Product |

United States |

Historical Context and Evolution of Dihydrofuran Chemistry

The study of furan (B31954) chemistry dates back to 1780 with the discovery of pyromucic acid (2-furoic acid). Furan itself was first synthesized by Heinrich Limpricht in 1870. The subsequent exploration of its derivatives led to the investigation of partially saturated analogues, including dihydrofurans. Initially, the synthesis of dihydrofurans was often a byproduct of reactions aimed at producing other molecules. However, their utility as versatile intermediates soon became apparent.

Early methods for the preparation of 2,3-dihydrofurans often involved the isomerization of the corresponding 2,5-dihydrofurans in the presence of catalysts like palladium or platinum. Another classical approach is the Feist–Benary synthesis, which involves the reaction of α-halogen ketones with β-dicarbonyl compounds, where 2,3-dihydrofurans are key intermediates. researchgate.net

Over the decades, synthetic methodologies have evolved significantly, offering more controlled and efficient routes to the dihydrofuran core. Modern techniques often employ metal-catalyzed cyclization or cycloaddition reactions. researchgate.net For instance, copper-catalyzed reactions of β-alkoxy/phenoxy enones with dimethyl diazomalonate have been shown to yield 2,3-dihydrofurans through a 1,5-electrocyclization mechanism. researchgate.net A variety of catalytic systems, including those based on iron, gold, and palladium, have been developed to facilitate the construction of the 2,3-dihydrofuran (B140613) ring from diverse starting materials. organic-chemistry.org Light-mediated dearomatization strategies have also emerged as a powerful tool for generating dihydrofuran intermediates. acs.org

A summary of selected modern synthetic routes to 2,3-dihydrofurans is presented below:

| Catalyst/Reagent System | Starting Materials | Reaction Type | Ref |

| Cu(acac)2 | β-alkoxy/phenoxy enones, dimethyl diazomalonate | 1,5-Electrocyclization | researchgate.net |

| Iron Catalyst | α-allenic amines and alcohols | Intramolecular hydroalkoxylation | organic-chemistry.org |

| Gold Catalyst | trans-2-butene-1,4-amino alcohols, alkynes | Cascade (Aza-)Claisen rearrangement/cyclization | |

| Palladium Catalyst | 2,3-dihydrofuran, diaryliodonium salts/aryl iodides | Regioselective Heck reaction | organic-chemistry.org |

| Iridium Photocatalyst/Binaphthyl Cocatalyst | Heteroaromatics | [2+2] Dearomatization | acs.org |

This evolution from classical multi-step procedures to highly efficient catalytic and enantioselective methods has significantly broadened the accessibility and application of dihydrofuran derivatives in contemporary organic synthesis.

Significance of Chiral Dihydrofuran Derivatives As Synthetic Intermediates

The introduction of chirality into the dihydrofuran scaffold dramatically increases its value in organic synthesis, particularly for the construction of complex, biologically active molecules. Chiral dihydrofurans are prevalent structural motifs in numerous natural products, including phyllaemblic acid methyl ester and nymphone. rsc.org Their utility stems from the densely functionalized and stereochemically rich core they provide, which can be readily transformed into other important heterocyclic systems, such as tetrahydrofurans. rsc.orgelsevierpure.com

The development of enantioselective methods to access these chiral building blocks is a major focus of modern synthetic chemistry. rsc.orgthieme-connect.com Several strategies have been successfully employed, including:

Organocatalysis: Bifunctional organocatalysts, such as those derived from quinine, have been used to catalyze asymmetric domino Michael-SN2 reactions to produce enantiomerically enriched 2,3-dihydrofurans with high enantioselectivity (up to 97% ee). rsc.org

Transition Metal Catalysis: Iridium-catalyzed intramolecular hydroarylation and copper-catalyzed intramolecular reactions of aryl pinacol (B44631) boronic esters have been developed for the efficient synthesis of chiral dihydrobenzofurans. rsc.orgnih.gov

Dynamic Kinetic Resolution: The combination of transition metal catalysis (e.g., palladium) and amine organocatalysis has enabled the synthesis of chiral dihydrofurans from racemic starting materials through dynamic kinetic asymmetric domino reactions. thieme-connect.com

Chiral Auxiliaries: The use of chiral sulfoximines as auxiliaries allows for the generation of enantio- and diastereomerically pure fused bicyclic 2,3-dihydrofurans. nih.gov

The enantiopure dihydrofuran products from these reactions serve as valuable precursors. For example, they can be used in 1,3-dipolar cycloaddition reactions to synthesize a variety of other heterocyclic compounds. Their structural framework is also found in several drug candidates with a wide range of biological activities. researchgate.net The ability to synthesize these chiral intermediates with high stereocontrol is crucial for the total synthesis of natural products and the development of new pharmaceuticals. researchgate.netelsevierpure.com

Research Trajectory and Objectives for 2r 2 Cyclohexen 1 Yl 2,3 Dihydrofuran

Enantioselective Synthesis Approaches

Enantioselective synthesis is paramount for accessing specific stereoisomers of chiral molecules like 2,3-dihydrofurans. These approaches aim to generate a single enantiomer, thereby avoiding the complex separation of racemic mixtures and ensuring the final product possesses the correct three-dimensional arrangement for its intended application.

Asymmetric Catalysis in Dihydrofuran Formation

Asymmetric catalysis has emerged as one of the most powerful tools in modern organic synthesis, enabling the production of chiral compounds with high efficiency and enantioselectivity from prochiral starting materials. catalyst-enabling-synthetic-chemistry.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Transition Metal-Catalyzed Asymmetric Cycloadditions (e.g., Cu-catalyzed [4+1], Pd-catalyzed allylic cycloaddition, Rh(II)-catalyzed cyclopropanation-rearrangement)

Transition metal catalysis offers a versatile platform for constructing the dihydrofuran ring through various cycloaddition strategies.

Copper-Catalyzed [4+1] Cycloadditions: A significant advancement in dihydrofuran synthesis is the copper-catalyzed asymmetric [4+1] cycloaddition of enones with diazo compounds. nih.gov This method provides access to highly substituted 2,3-dihydrofurans. nih.govacs.org The use of a chiral planar-chiral bipyridine ligand (bpy*) with a copper(I) source has been shown to effectively catalyze the reaction between α,β-unsaturated ketones and diazoacetates, yielding dihydrofurans with good yields, diastereoselectivities (dr), and enantiomeric excesses (ee). nih.govacs.org Research has demonstrated that enantiomeric excesses are typically high when the substituents on the enone are unsaturated, such as aromatic or alkenyl groups. nih.gov This methodology has been successfully applied to the asymmetric synthesis of deoxy-C-nucleosides. acs.org

| Catalyst System | Enone Substrate (R1) | Diazo Substrate (R2) | Yield (%) | dr | ee (%) | Reference |

| CuPF₆(CH₃CN)₄ / L2 | Ph | Et | >99 | 95/5 | 88 | acs.org |

| CuSbF₆ / L2 | Ph | Et | 94 | 97/3 | 91 | acs.org |

| Cu(I) / (-)-bpy | Chalcone | t-Butyl diazoacetate | 71 | 15:1 | 82 | nih.gov |

| Cu(I) / (-)-bpy | 2-Naphthyl enone | t-Butyl diazoacetate | 62 | >20:1 | 96 | nih.gov |

| *L2 is a specific chiral ligand used in the study. |

Palladium-Catalyzed Allylic Cycloaddition: Palladium-catalyzed asymmetric allylic substitution is a powerful method for forming chiral compounds. acs.org An efficient one-pot process has been developed for the enantioselective synthesis of chiral 3,4-disubstituted 2,3-dihydrofurans bearing a quaternary stereocenter. acs.orgnih.gov This cascade reaction involves the Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 3-cyanochromone, followed by a base-assisted retro-Dieckmann fragmentation. acs.orgacs.org This approach smoothly produces the desired dihydrofurans in high yields and with excellent enantioselectivities. acs.org

Rhodium(II)-Catalyzed Cyclopropanation-Rearrangement: Rhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds, generating rhodium carbene intermediates. researchgate.net These intermediates are pivotal in cyclopropanation reactions. nih.govrsc.org A strategy involving the Rh(II)-catalyzed reaction of an alkene with a diazo compound can lead to a cyclopropane intermediate. A subsequent rearrangement of this intermediate can furnish the dihydrofuran skeleton. The mechanism involves the formation of the rhodium-carbene, which is then trapped by an alkene to form the cyclopropane. nih.govacs.org The stereoselectivity of this process is controlled by the chiral ligands on the rhodium catalyst, with dirhodium catalysts featuring carboxamidate or carboxylate ligands being particularly prominent. researchgate.netnih.gov

Organocatalytic Asymmetric Domino Reactions (e.g., Michael-Sɴ2 cascades)

Organocatalysis, which uses small, chiral organic molecules as catalysts, has become a major pillar of asymmetric synthesis, often mimicking biosynthetic pathways. nih.gov Domino reactions, or cascade reactions, in which multiple bonds are formed in a single operation, offer high efficiency and atom economy. nih.govnih.gov

A notable example is the enantioselective synthesis of polysubstituted dihydrofurans through a domino Michael addition-alkylation (Michael-Sɴ2) cascade. nih.gov In this process, 1,3-dicarbonyl compounds react with substrates like (E)-β-bromo-β-nitrostyrenes in the presence of a chiral bifunctional thiourea catalyst. nih.gov This reaction proceeds smoothly, providing diverse dihydrofurans in good yields and high enantioselectivity. nih.gov Similarly, a bifunctional squaramide catalyst can promote the Michael addition-alkylation process between gem-benzoyl-nitrostyrenes and 1,3-dicarbonyl compounds to give 2,3-dihydrofurans as trans-diastereomers with excellent enantioselectivities. researchgate.net These reactions often proceed through the formation of a Michael adduct intermediate, which then undergoes intramolecular cyclization and elimination to form the dihydrofuran ring. lookchem.com

| Catalyst Type | Reactant 1 | Reactant 2 | Product Type | Yield (%) | ee (%) | Reference |

| Chiral Thiourea | 1,3-Dicarbonyl derivative | (E)-β,β-bromonitrostyrene | Polysubstituted dihydrofuran | Good | High | nih.gov |

| Bifunctional Squaramide | 1,3-Dicarbonyl compound | gem-Benzoyl-nitrostyrene | trans-2,3-Dihydrofuran | 33-92 | Excellent | researchgate.net |

| Cinchona Alkaloid | 2-Mercaptoacetophenone | 3-Cyano-4-styrylcoumarin | Polycyclic fused dihydrofuran | High | High | acs.org |

Enantioselective Heck Reactions of Dihydrofurans

The Heck reaction is a cornerstone of carbon-carbon bond formation. researchgate.net The enantioselective arylation of 2,3-dihydrofuran is a key method for synthesizing 2-aryl-2,3-dihydrofurans, which are valuable chiral building blocks. acs.orgnih.gov This reaction is typically catalyzed by a palladium complex. The choice of the chiral ligand is crucial for achieving high enantioselectivity. acs.org

Protocols have been developed using Pd(OAc)₂ with chiral phosphine ligands such as (R)-MeO(biphenylphosphine) or (R)-BINAP, often in the presence of a reoxidant like Cu(OAc)₂. acs.orgnih.gov These systems effectively catalyze the reaction between arylboronic acids and 2,3-dihydrofuran. acs.orgnih.gov Another approach involves the arylation of 2,3-dihydrofuran with aryl triflates. acs.org The Heck-Matsuda reaction, which utilizes aryldiazonium salts, has also been successfully employed for the desymmetrization of related N-protected 2,5-dihydro-1H-pyrroles, suggesting its applicability to dihydrofuran synthesis. beilstein-journals.org The reaction generally proceeds with high regioselectivity, with arylation occurring exclusively at the C2 position of the dihydrofuran ring. nih.gov

Biocatalytic Transformations to Access Chiral Dihydrofurans

Biocatalysis leverages the remarkable selectivity of enzymes to perform chemical transformations. nih.gov This "green" chemistry approach offers reactions under mild conditions with often unparalleled enantioselectivity. nih.gov

Engineered enzymes have been developed to construct complex chiral molecules. A biocatalytic strategy for the highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran-based scaffolds has been reported. rochester.edu This method uses engineered myoglobin catalysts for the cyclopropanation of benzofurans with diazo reagents, achieving exceptional enantiopurity (>99.9% de and ee) and high yields. rochester.edu While this has been demonstrated on benzofurans, the principle is applicable to other furan-containing substrates. Furthermore, enzymes like chloroperoxidase (CPO) have shown the ability to perform oxygenative ring cleavage of furans, demonstrating enzymatic activity on the furan (B31954) core. acs.org Ketoreductase (KRED) enzymes are also widely used for the stereoselective reduction of prochiral ketones to chiral alcohols, which can be key intermediates in the synthesis of dihydrofurans. unimi.it Directed evolution and computational modeling are increasingly used to tailor enzymes for specific, non-natural reactions, expanding the toolbox for creating complex chiral molecules like this compound. nih.gov

Total Synthesis Strategies Employing this compound or its Analogs as Key Precursors

The utility of chiral dihydrofurans as precursors is prominent in the assembly of complex molecular architectures. Their embedded stereocenters and reactive functionality make them ideal intermediates in both convergent and divergent synthetic plans.

Convergent and divergent strategies represent two powerful approaches in modern organic synthesis that enhance efficiency and enable the creation of molecular libraries. researchgate.netwikipedia.org A convergent synthesis involves the independent synthesis of key fragments of a target molecule, which are then coupled together in the final stages. This approach is often more efficient for large, complex molecules. In contrast, a divergent synthesis begins with a central core structure, which is then elaborated through various reaction pathways to generate a library of structurally related compounds. researchgate.netwikipedia.org This is particularly useful for structure-activity relationship (SAR) studies.

Chiral 2,3-dihydrofurans are excellent starting points for such strategies. For instance, a central dihydrofuran core can be functionalized in a divergent manner to access a range of analogs. One published strategy details how a photocatalytic [4+2] skeleton-editing reaction can provide both convergent and divergent access to dihydroisoquinoline-1,4-diones, showcasing the versatility of building blocks in creating diverse molecular frameworks. nih.gov

While a specific total synthesis employing this compound as a key precursor is not prominently documented in readily available literature, the synthesis of analogous 2-alkenyl-furans has been achieved through a one-pot cascade of Pd-catalyzed cyclization/coupling followed by an oxidative aromatization, demonstrating a modular route to highly substituted furans from dihydrofuran intermediates. nih.gov The total synthesis of a monoterpene, identified as dihydrorosefuran, utilized a silver(I)-mediated cyclization to form the 2,5-dihydrofuran scaffold, which served as a key intermediate for further elaboration. nih.gov These examples highlight how dihydrofuran analogs are pivotal in building complex natural products.

Stereodivergent synthesis allows for the selective formation of any possible diastereomer of a product from a single starting material, offering remarkable flexibility. Chiral allenamides have emerged as valuable precursors for the synthesis of 2,5-disubstituted dihydrofurans. Research has detailed the synthesis of these dihydrofurans from γ-substituted chiral allenamides, along with transformations such as highly stereoselective dihydroxylation. nih.gov

A notable strategy involves the stereodivergent synthesis of tertiary fluoride-tethered allenes through a dual copper and palladium catalysis. The resulting four stereoisomers of the allene products can then be transformed into the corresponding four stereoisomers of fluorinated hydrofurans, demonstrating a powerful axial-to-central chirality transfer process. nih.gov This highlights the potential to control stereochemistry in the synthesis of complex heterocyclic systems derived from allene precursors.

Chemoenzymatic and Stereoselective Transformations of Dihydrofuran Systems

The integration of enzymatic methods with chemical synthesis provides powerful tools for creating chiral molecules with high selectivity and under mild conditions.

The selective reduction or oxidation of the furan or dihydrofuran ring can be challenging due to the sensitivity of the heterocyclic system. researchgate.net Chemoenzymatic methods offer a solution by providing high levels of enantioselectivity.

For instance, the chemoselective reduction of furan-series unsaturated dinitriles has been accomplished with high yields using 2-phenylbenzimidazoline, generated in situ. researchgate.netdocumentsdelivered.com This method is advantageous as it does not affect the furan ring or other sensitive functional groups, which can be a problem with traditional reducing agents like sodium borohydride or catalytic hydrogenation. researchgate.netdocumentsdelivered.com

While specific enzymatic reductions of (2R)-2-(cyclohexen-yl)-2,3-dihydrofuran are not detailed, chemoenzymatic cascades have been developed for related systems. An artificial peroxygenase has been combined with enantiocomplementary ketoreductases to enable the enantioselective synthesis of chiral alcohols from aromatic alkanes, showcasing the potential for enzymatic C-H bond hydroxylation followed by stereoselective reduction. researchgate.net Such strategies could hypothetically be applied to the functionalization and transformation of dihydrofuran rings.

Diastereoselective cyclization is a cornerstone for constructing the dihydrofuran ring with precise stereochemical control. Oxidative cyclization reactions are particularly effective for this purpose. A straightforward method involves the ceric ammonium nitrate (CAN) mediated oxidative free radical cyclization of 1,3-dicarbonyl compounds with alkenes like methyl cinnamate to produce 2,3-dihydrofuran derivatives. acs.org

Palladium-catalyzed tandem oxidative cyclization has also been developed for the diastereoselective synthesis of highly substituted tetrahydrofurans. metu.edu.tr By introducing a hydrogen-bond acceptor in the substrate, both diastereoselectivity and reactivity can be enhanced. metu.edu.tr Another powerful method is the organocatalytic domino Michael-SN2 reaction between α-bromonitroalkenes and 1,3-dicarbonyl compounds. Using a bifunctional quinine-derived squaramide catalyst, enantiomerically enriched 2,3-dihydrofurans can be synthesized with high diastereoselectivity and enantioselectivity under mild, room-temperature conditions.

The table below summarizes the results of an organocatalytic approach to synthesizing various chiral 2,3-dihydrofuran derivatives.

Table 1: Organocatalytic Synthesis of Chiral 2,3-Dihydrofurans

| Entry | Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | 83 | 95 | >99:1 (anti) |

| 2 | 2-Fluorophenyl | 90 | 97 | >99:1 (anti) |

| 3 | 4-Chlorophenyl | 85 | 93 | >99:1 (anti) |

| 4 | 4-Methoxyphenyl | 88 | 92 | >99:1 (anti) |

| Data sourced from an asymmetric organocatalytic domino reaction using a quinine/squaramide catalyst. |

These methodologies demonstrate the robust and versatile nature of modern synthetic chemistry in accessing stereochemically rich dihydrofuran scaffolds, which are valuable intermediates for further chemical exploration.

Elucidation of Reaction Pathways in Dihydrofuran Formation

The formation of the 2,3-dihydrofuran ring system can proceed through various reaction pathways, the elucidation of which is critical for controlling reaction outcomes. For a molecule such as this compound, understanding these pathways would involve a combination of experimental and computational methods.

Role of Transition State Geometries and Intermediates

The stereochemical and regiochemical outcome of dihydrofuran synthesis is often determined by the geometry of the transition state and the nature of the key reaction intermediates. In many syntheses of 2,3-disubstituted dihydrofurans, reactions proceed through intermediates such as zwitterions, metal-stabilized carbenoids, or oxonium ylides. For instance, in rhodium-catalyzed reactions of vinyl ethers with diazo compounds, a zwitterionic intermediate is often proposed. rsc.org The relative stability of different transition state conformations, influenced by steric and electronic factors of the substituents (like the cyclohexenyl group), dictates the final stereochemistry of the product.

In the context of organocatalysis, non-covalent interactions such as hydrogen bonding play a crucial role in stabilizing specific transition state geometries, thereby inducing high levels of enantioselectivity. mdpi.com The formation of intermediates like enamines or iminium ions, activated by the organocatalyst, directs the approach of the reacting partners. researchgate.net For example, the reaction between an enolizable carbonyl compound and an electrophile can be guided by a chiral catalyst that forms a well-defined hydrogen-bonding network, favoring one transition state over others. nih.gov

Computational Modeling in Reaction Mechanism Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms in heterocyclic synthesis. researchgate.netresearchgate.net DFT calculations allow for the mapping of potential energy surfaces, providing insights into the relative energies of intermediates, transition states, and products. nih.govnsf.gov For a substituted dihydrofuran, computational models could predict the most likely reaction pathway by comparing the activation barriers of different proposed mechanisms, such as a concerted [3+2] cycloaddition versus a stepwise pathway. nih.gov

These models can also rationalize the origins of stereoselectivity by analyzing the subtle energetic differences between diastereomeric transition states. researchgate.net For instance, DFT studies on cobalt-catalyzed ring-opening reactions of 2,5-dihydrofurans have shown how the geometric constraints of a metallacycle intermediate suppress undesired side reactions and control the stereochemical outcome. nih.gov

Catalytic Cycle Analysis in Asymmetric Dihydrofuran Synthesis

The development of asymmetric syntheses for chiral dihydrofurans relies on a deep understanding of the catalytic cycles involved. Both metal-based and organocatalytic systems have been effectively employed.

Metal-Catalyzed Reaction Mechanisms (e.g., Cu, Pd, Rh)

A variety of transition metals are used to catalyze the synthesis of dihydrofurans, each operating through distinct mechanistic cycles.

Copper (Cu): Copper catalysts are often used in [3+2] cycloaddition reactions. For instance, the reaction of enol ethers with α-diazo-β-ketoesters catalyzed by Cu(hfacac)₂ leads to the formation of dihydrofuran acetals. The catalytic cycle is believed to involve the formation of a copper carbene intermediate from the diazo compound, which then reacts with the enol ether. In other cases, copper catalysis can proceed through radical intermediates, for example in the cyclization of 1-aryl-1-cycloalcohols with 1,3-dicarbonyl compounds to form cycloalkane-fused dihydrofurans.

Palladium (Pd): Palladium catalysis is versatile for dihydrofuran synthesis, with mechanisms including Heck reactions and allylic substitutions. For example, a regioselective Heck reaction of 2,3-dihydrofuran with aryl iodides can be catalyzed by a palladium complex to yield 2-aryl-2,3-dihydrofurans. Asymmetric variants often employ chiral phosphine ligands to control the enantioselectivity of the C-C bond formation.

Rhodium (Rh): Rhodium catalysts, particularly Rh(II) carboxylates, are highly effective in reactions involving diazo compounds. The catalytic cycle typically begins with the formation of a rhodium-stabilized carbenoid. In the synthesis of 2,3-dihydrofurans from vinyl ethers, this carbenoid can react to form a cyclopropane intermediate, which then undergoes a ring-expansion to the dihydrofuran product, often with retention of stereochemistry. rsc.org Rhodium can also catalyze cycloisomerization reactions to form dihydrofuran structures. researchgate.net

Table 1: Overview of Metal-Catalyzed Dihydrofuran Syntheses

| Metal Catalyst | Reaction Type | Key Intermediates | Ref. |

|---|---|---|---|

| Copper (Cu) | [3+2] Cycloaddition | Copper carbene | |

| Palladium (Pd) | Heck Reaction | Arylpalladium complex |

Organocatalytic Activation Modes and Hydrogen Bonding Interactions

Organocatalysis offers a powerful, metal-free alternative for the asymmetric synthesis of dihydrofurans. The activation modes are diverse and often rely on the formation of specific non-covalent interactions.

Bifunctional organocatalysts, such as those derived from cinchona alkaloids or chiral thioureas, are particularly effective. These catalysts possess both a basic site (e.g., a tertiary amine) to deprotonate a nucleophile and a hydrogen-bond donor site (e.g., a urea or squaramide moiety) to activate an electrophile and organize the transition state. nih.gov In a typical cascade reaction to form a dihydrofuran, the catalyst would first activate a 1,3-dicarbonyl compound through deprotonation, which then undergoes a Michael addition to an activated alkene. The subsequent intramolecular cyclization is directed by the chiral scaffold of the catalyst through a network of hydrogen bonds, ensuring high stereocontrol. mdpi.com The strength and geometry of these hydrogen bonds are critical for the efficiency and selectivity of the catalysis. nih.gov

Stereochemical Control and Regioselectivity in Dihydrofuran Reactions

Achieving high levels of stereochemical control (enantio- and diastereoselectivity) and regioselectivity is a central challenge in the synthesis of complex molecules like this compound.

The stereochemistry of the final product is often a direct consequence of the catalyst's structure and the reaction conditions. In metal catalysis, the choice of chiral ligand is paramount. For instance, in palladium-catalyzed asymmetric reactions, different chiral phosphine ligands can lead to opposite enantiomers of the product. In organocatalysis, the absolute configuration of the catalyst dictates the stereochemical outcome. rsc.org

Substrate control also plays a significant role, where the existing stereochemistry in a molecule can influence the formation of new stereocenters. For a substrate with a cyclohexenyl group, the conformational preference of this ring and its steric bulk would be a key factor in directing the approach of reagents.

Regioselectivity, or the control of which constitutional isomer is formed, is also a critical consideration. In reactions such as the Diels-Alder cycloaddition to form dihydrofuran precursors, the electronic properties of the reacting partners guide the regiochemical outcome. Similarly, in the functionalization of a pre-formed dihydrofuran ring, the inherent reactivity of the different positions on the ring will determine where a new substituent is introduced. Computational studies can be particularly insightful in predicting the regioselectivity of such reactions. researchgate.net

Table 2: Factors Influencing Stereochemical and Regiochemical Control

| Control Element | Influencing Factors |

|---|---|

| Stereochemistry | Chiral catalyst/ligand, Substrate stereocenters, Reaction temperature, Solvent |

| Regioselectivity | Electronic properties of reactants, Steric hindrance, Catalyst directing effects |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2r 2 Cyclohexen 1 Yl 2,3 Dihydrofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran, NMR is crucial not only for mapping the carbon-hydrogen framework but also for establishing the relative and absolute stereochemistry of the chiral center.

Two-dimensional (2D) NMR experiments are essential for the unequivocal assignment of proton (¹H) and carbon (¹³C) signals, which can be complex due to overlapping resonances in the 1D spectra. researchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity within the dihydrofuran and cyclohexene (B86901) rings separately. For instance, the signal for the proton at the chiral center (C2) would show a correlation to the protons on the adjacent methylene group (C3) of the dihydrofuran ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information about the molecule's 3D structure and stereochemistry. researchgate.networdpress.com A key NOESY correlation would be expected between the proton at C2 and the protons on the cyclohexene ring that are spatially proximate, helping to define the preferred conformation of the substituent relative to the dihydrofuran ring.

Heteronuclear Multiple Quantum Coherence (HMQC): Now often replaced by the Heteronuclear Single Quantum Coherence (HSQC) experiment, this technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting different spin systems. For example, HMBC would show correlations from the proton at C2 to the carbons within the cyclohexene ring (C1', C2', C6'), confirming the connection point between the two ring systems. researchgate.net

A hypothetical table of NMR assignments for the compound, derived from these techniques, is presented below.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC, NOESY) |

| 2 | 4.8 - 5.0 | 80 - 85 | HMBC to C3, C5, C1', C2', C6'; NOESY to H3, H1' |

| 3 | 2.5 - 2.8 | 30 - 35 | HMBC to C2, C4, C5 |

| 4 | 6.2 - 6.4 | 125 - 130 | HMBC to C3, C5 |

| 5 | 4.5 - 4.7 | 95 - 100 | HMBC to C2, C3, C4 |

| 1' | 5.7 - 5.9 | 130 - 135 | HMBC to C2, C2', C6' |

| 2' | - | 128 - 132 | - |

| 3', 6' | 1.9 - 2.2 | 25 - 30 | - |

| 4', 5' | 1.5 - 1.8 | 20 - 25 | - |

Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes used to determine the enantiomeric purity and assign the absolute configuration of chiral compounds. researchgate.netfiveable.me When a CSR is added to a solution of a racemic or scalemic mixture, it forms diastereomeric complexes with each enantiomer. acs.org These transient diastereomeric complexes exhibit different NMR spectra, leading to the separation of signals for the enantiomers. tcichemicals.com

For this compound, a europium-based CSR such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) could be employed. The oxygen atom in the dihydrofuran ring would act as a Lewis basic site, coordinating to the lanthanide metal. This interaction would cause significant shifts (lanthanide-induced shifts, LIS) in the ¹H NMR spectrum. The magnitude of the induced shift for a given proton is dependent on its proximity to the paramagnetic center. In a racemic mixture, two distinct sets of signals would emerge, and the integration ratio of these separated signals would provide a direct measure of the enantiomeric excess (ee). researchgate.net

Vibrational Spectroscopy Applications in Structural Characterization (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule.

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum for this compound would be expected to show characteristic absorption bands corresponding to its structural features.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. aip.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C bonds in the cyclohexene and dihydrofuran rings would likely produce strong Raman signals. chemicalbook.com Low-frequency modes related to the puckering and twisting of the rings can also be observed, providing insight into the molecule's conformation. mdpi.comresearchgate.netirb.hr

Interactive Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Spectroscopy Method |

| C-H Stretch (sp²) | =C-H | 3000 - 3100 | FTIR, Raman |

| C-H Stretch (sp³) | -C-H | 2850 - 3000 | FTIR, Raman |

| C=C Stretch | Alkene | 1640 - 1680 | FTIR, Raman (strong) |

| C-O-C Asymmetric Stretch | Ether | 1050 - 1150 | FTIR (strong) |

| =C-O-C Stretch | Vinyl Ether | 1200 - 1250 | FTIR |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). semanticscholar.org This precision allows for the determination of the exact elemental composition of the parent ion of this compound, thereby confirming its molecular formula (C₁₀H₁₄O).

Tandem Mass Spectrometry (MS/MS): MS/MS involves multiple stages of mass analysis to probe the structure of a molecule. wikipedia.orgnationalmaglab.org The molecular ion is first selected, then subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. wikipedia.org The fragmentation pattern provides a "fingerprint" that can confirm the molecular structure. For this compound, characteristic fragmentation pathways would likely include:

Retro-Diels-Alder reaction: Cleavage of the cyclohexene ring to lose ethene (C₂H₄).

Cleavage of the C-O bond: Loss of the cyclohexenyl group.

Ring-opening of the dihydrofuran moiety: Leading to a series of smaller fragment ions.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.orgwikipedia.org The technique relies on analyzing the diffraction pattern produced when X-rays are passed through a single, high-quality crystal of the compound.

This analysis yields a detailed electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined. For a chiral molecule like this compound, successful crystallographic analysis would provide unambiguous proof of the (2R) configuration at the C2 stereocenter. spectroscopyeurope.com The primary challenge of this method is the necessity of growing a suitable single crystal, which can often be a difficult and time-consuming process.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. researchgate.net An enantiomer will produce a unique CD spectrum with positive and/or negative bands, known as Cotton effects. researchgate.net Its mirror image will produce an exactly opposite, mirror-image spectrum. nih.gov

Absolute Configuration: The absolute configuration of this compound can be determined by comparing its experimental CD spectrum with a spectrum predicted by ab initio or density functional theory (DFT) calculations. nih.govunibe.ch A match between the experimental and the calculated spectrum for the (R)-enantiomer confirms the assignment.

Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. nih.gov By measuring the CD spectrum of a sample and comparing its intensity to that of an enantiomerically pure standard, the enantiomeric excess (ee) can be accurately determined.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, denoted as Δε (delta epsilon), is non-zero only for chiral molecules and is particularly informative in the vicinity of an absorption band of a chromophore. The resulting CD spectrum is a plot of Δε versus wavelength, and the characteristic positive or negative peaks are known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration and conformation of the molecule.

For this compound, the principal chromophores are the cyclohexene ring and the dihydrofuran moiety. The electronic transitions associated with these chromophores are expected to give rise to distinct Cotton effects in the CD spectrum.

The cyclohexene moiety contains a C=C double bond, which typically exhibits a π → π* electronic transition in the vacuum ultraviolet region (around 180-200 nm). The stereochemistry at the allylic position, in this case, the chiral center at C2 of the dihydrofuran ring, significantly influences the chiroptical properties of the cyclohexene chromophore. According to the octant rule for chiral olefins, the spatial arrangement of substituents around the double bond dictates the sign of the Cotton effect. For a (2R)-configured substituent at the allylic position, a positive Cotton effect is generally predicted for the π → π* transition of the cyclohexene ring.

The 2,3-dihydrofuran (B140613) ring itself contains a chromophoric C=C bond and an ether oxygen atom. The electronic transitions of this system are also sensitive to the stereochemistry at the C2 position. In related dihydrobenzofuran systems, a correlation has been established between the helicity of the dihydrofuran ring and the sign of the CD bands. rsc.org For a (2R)-substituent, the dihydrofuran ring is expected to adopt a preferred conformation, leading to a characteristic Cotton effect. It has been observed in similar structures that an (R) configuration at the 2-position of a dihydrofuran ring often induces a positive Cotton effect for the n → σ* transition of the ether oxygen and a negative Cotton effect for the π → π* transition of the furan (B31954) double bond.

Table 1: Predicted Circular Dichroism Data for this compound

| Wavelength (nm) | Molar Ellipticity (θ) [deg·cm²/dmol] | Transition Assignment |

|---|---|---|

| ~230 | Positive | π → π* (Cyclohexene) |

| ~210 | Negative | π → π* (Dihydrofuran) |

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. bhu.ac.in An ORD spectrum is a plot of specific rotation ([α]) or molar rotation ([Φ]) against wavelength. In regions of the spectrum where the molecule does not absorb light, the optical rotation changes smoothly, resulting in a plain curve. However, in the vicinity of a chromophore's absorption band, the ORD curve exhibits a characteristic anomalous behavior, with a peak and a trough, which is known as a Cotton effect. wikipedia.orgaccessscience.comslideshare.net

The relationship between CD and ORD is mathematically defined by the Kronig-Kramers transforms. A positive Cotton effect in the CD spectrum corresponds to a positive Cotton effect in the ORD spectrum, where the peak is at a longer wavelength and the trough is at a shorter wavelength. Conversely, a negative CD Cotton effect corresponds to a negative ORD Cotton effect, with the trough at a longer wavelength and the peak at a shorter wavelength.

For this compound, the ORD spectrum is expected to display multiple Cotton effects corresponding to the electronic transitions of the cyclohexene and dihydrofuran chromophores. Based on the predicted CD data, the ORD curve would show a complex pattern arising from the superposition of these effects.

The sign of the Cotton effect in ORD, like in CD, is a powerful tool for assigning the absolute configuration of chiral molecules. The analysis of the ORD curve, particularly the signs of the Cotton effects associated with specific chromophores, allows for the determination of the stereochemistry of the chiral centers.

Table 2: Predicted Optical Rotatory Dispersion Data for this compound

| Wavelength (nm) | Molar Rotation ([Φ]) [deg·cm²/dmol] | Description |

|---|---|---|

| > 250 | Positive, decreasing with wavelength | Plain curve |

| ~240 | Positive Maximum (Peak) | Positive Cotton Effect (Cyclohexene) |

| ~230 | Zero Rotation | Crossover Point |

| ~220 | Negative Minimum (Trough) | Positive Cotton Effect (Cyclohexene) |

| ~215 | Negative Minimum (Trough) | Negative Cotton Effect (Dihydrofuran) |

| ~210 | Zero Rotation | Crossover Point |

Applications of 2r 2 Cyclohexen 1 Yl 2,3 Dihydrofuran in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Complex Organic Molecule Synthesis

The inherent chirality and functionality of (2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran make it a promising candidate for use as a chiral building block in the asymmetric synthesis of complex organic molecules. Chiral dihydrofurans are recognized as valuable precursors in the synthesis of a wide array of natural products and biologically active compounds. metu.edu.trresearchgate.netrsc.org

Precursor to Structurally Diverse Scaffolds

The dihydrofuran ring system is a versatile scaffold that can be readily transformed into a variety of other important structural motifs. The double bond in the dihydrofuran ring can undergo a range of reactions, including hydrogenation, epoxidation, dihydroxylation, and cycloaddition, to introduce new stereocenters and functional groups. Furthermore, the vinyl ether functionality is susceptible to hydrolysis, leading to the formation of lactols, which can be further oxidized to lactones or serve as precursors for other heterocyclic systems.

The cyclohexenyl group provides an additional site for chemical modification. For instance, oxidation of the cyclohexenyl moiety can lead to the formation of diols, epoxides, or dicarbonyl compounds. These transformations, combined with the reactivity of the dihydrofuran ring, allow for the generation of a diverse library of complex chiral molecules from a single starting material. The asymmetric synthesis of dihydrofurans and their subsequent transformations are key strategies in modern organic synthesis. nih.govresearchgate.netnih.gov

Table 1: Potential Transformations of this compound and Resulting Scaffolds

| Transformation | Reagents and Conditions | Resulting Scaffold | Potential Applications |

| Dihydrofuran Ring Functionalization | |||

| Hydrogenation | H₂, Pd/C | Tetrahydrofuran (B95107) derivative | Synthesis of natural products and pharmaceuticals mdpi.com |

| Epoxidation | m-CPBA | Dihydrofuran epoxide | Intermediate for polyether synthesis |

| Dihydroxylation | OsO₄, NMO | Dihydroxylated dihydrofuran | Precursor to chiral diols and amino alcohols |

| Hydrolysis/Oxidation | H₃O⁺, then PCC | γ-Butyrolactone | Common motif in bioactive molecules |

| Cyclohexenyl Group Functionalization | |||

| Ozonolysis | O₃, then Me₂S | Dicarbonyl compound | Building block for complex ring systems |

| Epoxidation | m-CPBA | Cyclohexenyl epoxide | Intermediate for trans-diol synthesis |

| Diels-Alder Reaction | Maleic anhydride | Fused bicyclic system | Construction of polycyclic frameworks |

Intermediate in the Synthesis of Specialty Chemicals and Agrochemicals

Chiral molecules play a crucial role in the development of specialty chemicals and modern agrochemicals, where stereochemistry often dictates biological activity and selectivity. nih.gov Dihydrofuran derivatives have been identified as key intermediates in the synthesis of various biologically active compounds, including insecticides and herbicides. researchgate.netijsrst.com The specific stereochemistry of (2R)-2-(cyclohexen-yl)-2,3-dihydrofuran could be exploited to synthesize enantiomerically pure agrochemicals, potentially leading to products with enhanced efficacy and reduced environmental impact.

In the realm of specialty chemicals, chiral dihydrofurans can serve as precursors to unique flavors, fragrances, and pheromones. The structural complexity and chirality of the target molecule can be directly derived from the stereocenter present in the starting dihydrofuran.

Derivatization for Functional Material Development

The unique combination of chirality and polymerizable functionalities in (2R)-2-(cyclohexen-yl)-2,3-dihydrofuran suggests its potential for the development of advanced functional materials with tailored optical and electronic properties.

Monomer in Polymerization Studies (e.g., Chiral Conducting Polymers)

Chiral conducting polymers are a class of macromolecules that combine the properties of electrical conductivity with chiroptical activity. nih.govresearchgate.net These materials have potential applications in chiral sensors, enantioselective separation, and asymmetric catalysis. The vinyl ether moiety of this compound is susceptible to cationic polymerization. acs.orgnih.gov Polymerization of this chiral monomer could lead to the formation of a chiral polymer with a helical structure, where the chirality is transferred from the monomer's stereocenter to the macromolecular architecture.

The resulting polymer could exhibit interesting chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL). The presence of the cyclohexenyl group offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. The development of chiral polymers from novel monomers like vinyl[2.2]paracyclophane highlights the potential for creating advanced functional materials. mdpi.com

Table 2: Hypothetical Polymerization of this compound and Potential Polymer Properties

| Polymerization Method | Initiator/Catalyst | Expected Polymer Structure | Potential Properties and Applications |

| Cationic Polymerization | Lewis Acids (e.g., BF₃·OEt₂) | Poly(vinyl ether) backbone with chiral cyclohexenyl-dihydrofuran side chains | Chiroptical activity (CD, CPL), potential for chiral recognition and sensing. mdpi.com |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' Catalyst | Polymer with repeating cyclohexenyl and dihydrofuranyl units in the backbone | Potentially high molecular weight polymers with tunable properties. |

Integration into Supramolecular Assemblies and NLO materials

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. Chiral molecules can induce the formation of helical supramolecular structures. acs.orgnih.govnih.govresearchgate.net The dihydrofuran and cyclohexenyl moieties of this compound could participate in hydrogen bonding, π-π stacking, or host-guest interactions, leading to the formation of ordered, chiral supramolecular assemblies.

Nonlinear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and data storage. nih.govacs.orgnih.govresearchgate.netattoscience.ca Organic molecules with extended π-conjugation and a lack of inversion symmetry can exhibit significant NLO properties. While this compound itself is not highly conjugated, it can be derivatized to incorporate donor-acceptor groups, a common strategy for enhancing NLO activity. The inherent chirality of the molecule can also contribute to its second-order NLO response.

Catalytic Applications and Ligand Development Utilizing Dihydrofuran Derivatives

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. nih.govresearchgate.netresearchgate.netnih.govescholarship.org Heterocyclic compounds, including dihydrofurans, have been successfully employed as ligands in a variety of metal-catalyzed reactions. The oxygen atom in the dihydrofuran ring of this compound can act as a Lewis basic site to coordinate with a metal center.

Furthermore, the molecule can be functionalized to introduce additional coordinating atoms, such as nitrogen or phosphorus, to create bidentate or tridentate chiral ligands. For example, the cyclohexenyl group could be derivatized to incorporate a phosphine or an oxazoline moiety. The resulting chiral ligands could be applied in a range of asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The catalytic asymmetric synthesis of dihydrofurans themselves is an active area of research, underscoring the importance of this structural motif in catalysis. nih.govnih.govresearchgate.netacs.org

Information regarding "this compound" is not available in publicly accessible literature.

Following a comprehensive search of scientific databases and chemical literature, no specific research findings, data, or applications related to the chemical compound This compound were found. Consequently, it is not possible to provide an article on its applications in advanced organic synthesis and materials science, including its role in enantioselective catalysis or as a ligand for metal complexes and adsorbents, as requested.

The provided outline requires detailed, scientifically accurate information, including research findings and data tables, which are contingent on the existence of published studies on this specific molecule. The absence of any such information in the public domain prevents the generation of the requested content.

General information on the broader class of chiral 2-substituted-2,3-dihydrofurans suggests their potential as building blocks in asymmetric synthesis and as potential ligands. However, any discussion on this topic would be hypothetical and would not adhere to the strict requirement of focusing solely on "this compound" and including specific research data.

Therefore, the requested article cannot be generated.

Q & A

Q. What are the common synthetic routes for preparing (2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran, and what stereochemical considerations are critical during synthesis?

- Methodological Answer : The compound can be synthesized via cycloisomerization of propargyl oxiranes using transition metal catalysts (e.g., HgSO₄). Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis. For example, Miller's cycloisomerization of skipped propargyl oxiranes generates 2,3-dihydrofuran intermediates, which undergo fragmentation to yield substituted furans. The stereochemistry at the C2 position (R-configuration) is preserved by optimizing reaction conditions (e.g., solvent polarity, temperature) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J values for diastereotopic protons).

- IR Spectroscopy : Identify functional groups (e.g., C-O stretching at ~750 cm⁻¹ in dihydrofuran rings) .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 177 for related dihydrofuran derivatives) .

Example Spectral Data (Adapted from Similar Compounds) :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (DMSO) | δ 6.60 (s, CH₂), 7.54 (s, CH) | |

| IR (KBr) | υ 2198 cm⁻¹ (CN), 1690 cm⁻¹ (CO) |

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH-approved safety glasses, gloves (e.g., nitrile), and lab coats.

- Engineering Controls : Use fume hoods to minimize inhalation exposure.

- Waste Disposal : Segregate organic waste and follow institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in transition-metal-catalyzed cycloaddition reactions?

- Methodological Answer : The R-configuration at C2 directs regioselectivity in Diels-Alder reactions. Computational studies suggest that steric effects from the cyclohexenyl group favor endo transition states. For example, Rh(II)-stabilized cycloadditions with vinylcarbenoids show higher enantiomeric excess (ee) when chiral ligands are used to maintain stereochemical integrity .

Q. What computational methods are used to analyze non-covalent interactions in dihydrofuran derivatives, and how do these interactions affect dimerization?

- Methodological Answer :

- QTAIM (Quantum Theory of Atoms in Molecules) : Identifies bond critical points (BCPs) for C–H⋯O hydrogen bonds in dimers.

- NCI (Non-Covalent Interaction) Index : Visualizes stacking interactions between furan rings.

Table : Bond Critical Points for 2,3-Dihydrofuran Dimers (Adapted from QTAIM Data) :

| Interaction Type | BCP Electron Density (e·Å⁻³) |

|---|---|

| C–H⋯O Hydrogen Bond | 0.012–0.015 |

| Stacking Interaction | 0.008–0.010 |

Q. How can contradictory data on reaction yields in ozonolysis experiments involving dihydrofurans be resolved through mechanistic studies?

- Methodological Answer : Discrepancies arise from variable humidity and SO₂ levels. Mechanistic studies show:

- SO₂ Role : Acts as a catalyst in condensable product formation (e.g., organic acids).

- Humidity Effects : Reduces particle mass in 2,3-dihydrofuran ozonolysis due to competing Criegee intermediate reactions (kH₂O/kSO₂ = 9.8×10⁻⁵) .

Table : Ozonolysis Outcomes Under Different Conditions :

| Condition | SOA Yield (2,3-DHF) | Particle Mass Reduction |

|---|---|---|

| Dry Air + SO₂ | High | None |

| High Humidity + SO₂ | Moderate | 30–40% |

Q. What strategies optimize the enantioselective synthesis of this compound using asymmetric catalysis?

- Methodological Answer :

- Chiral Ligands : Use bisphosphine ligands (e.g., BINAP) with Pd or Rh catalysts to enhance enantioselectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve catalyst stability and ee values.

- Reaction Monitoring : In situ FTIR or HPLC tracks stereochemical retention during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.